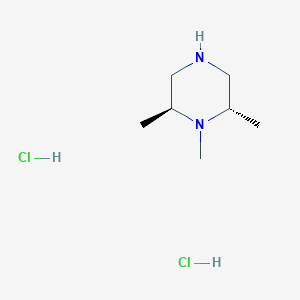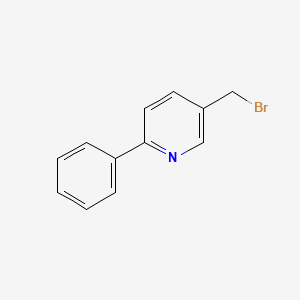
5-(Bromomethyl)-2-phenylpyridine
説明
5-(Bromomethyl)-2-phenylpyridine, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. BMPP is a heterocyclic compound that contains both a pyridine and a phenyl ring. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
Synthesis and Catalytic Properties
5-(Bromomethyl)-2-phenylpyridine serves as a key intermediate in the synthesis of various polydentate ligands and catalysts. For instance, it is used in the preparation of polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. These ligands have applications in forming flexible and multifunctionalized bipyridine ligands, useful in complexation reactions (Charbonnière, Weibel, & Ziessel, 2002). Additionally, N-substituted-2-aminomethyl-6-phenylpyridines, prepared from similar bromopyridine compounds, are used to synthesize CNN pincer palladium(II) and ruthenium(II) complexes. These complexes exhibit significant catalytic activity in various chemical reactions (Wang et al., 2011).
Chemosensors for Heavy Metal Ions
This compound is also integral in the development of fluorescent chemosensors for heavy metal ions. For example, reactions involving derivatives of 5-(Bromomethyl)-2-phenylpyridine with certain macrocycles have resulted in the creation of metallo receptors that can sense heavy metals like Hg2+, Cu2+, Cd2+, and Pb2+ (Padilla-Tosta et al., 2001).
Applications in Organometallic Chemistry
In organometallic chemistry, this bromopyridine is used in synthesizing complexes with potential applications in anticancer therapy. The organometallic half-sandwich iridium complexes, containing components like 2,2'-bipyridine, have been studied for their potential in treating cancers (Liu et al., 2011).
Development of Polymers
It plays a role in the development of polymers with metal-binding units. Bipyridine and terpyridine containing polyoxazolines, synthesized using bromomethyl-functionalized 2,2'-bipyridines, are examples of such polymers. These polymers have potential applications in creating new supramolecular materials (Schubert, Nuyken, & Hochwimmer, 2000).
特性
IUPAC Name |
5-(bromomethyl)-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPPYQHLDNZSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-phenylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)

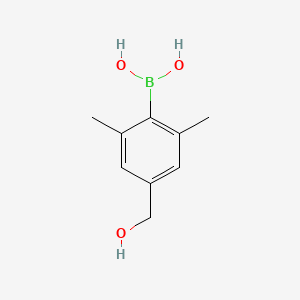

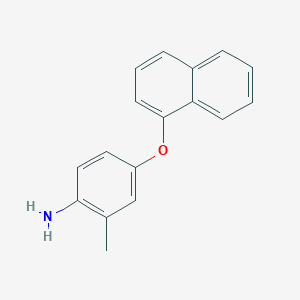
![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
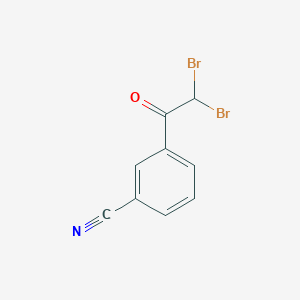
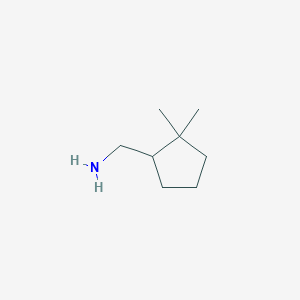

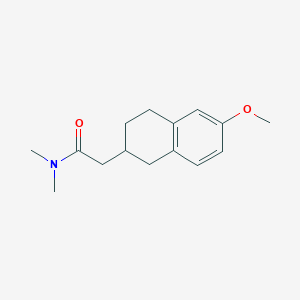
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)
